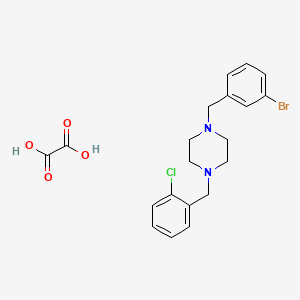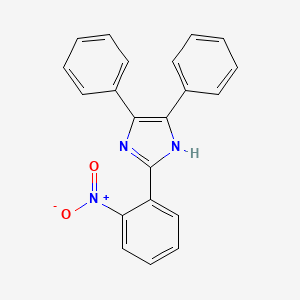![molecular formula C30H32N2O3S B5189649 N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B5189649.png)
N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(3-methylphenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(3-methylphenyl)benzenesulfonamide, commonly known as DBA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DBA belongs to the class of sulfonamides, which are widely used as antibacterial and antifungal agents. However, DBA has distinct properties that make it a valuable compound for various scientific research applications.
作用機序
The mechanism of action of DBA involves its ability to bind to specific receptors on the surface of cells. DBA has a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including cell growth and survival. Binding of DBA to the sigma-1 receptor leads to the activation of certain signaling pathways that result in the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects
DBA has been shown to have various biochemical and physiological effects on cells. In addition to its ability to inhibit cancer cell growth, DBA has been found to modulate the activity of certain ion channels and transporters, which are essential for normal cellular function. DBA has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using DBA in lab experiments is its high purity level, which ensures accurate and reproducible results. DBA is also relatively stable under various experimental conditions, making it a valuable compound for long-term studies. However, one of the limitations of using DBA in lab experiments is its high cost, which may limit its widespread use in certain research fields.
将来の方向性
There are several future directions for research on DBA. One potential direction is the development of novel cancer therapies based on the mechanism of action of DBA. Another potential direction is the investigation of the role of DBA in various physiological processes, such as the regulation of ion channels and transporters. Additionally, further studies are needed to explore the potential applications of DBA in other research fields, such as neuroscience and immunology.
Conclusion
In conclusion, DBA is a valuable compound for various scientific research applications due to its unique properties and potential therapeutic applications. DBA has been extensively studied for its potential role in cancer therapy and has shown promising results in preclinical studies. Further research is needed to fully understand the mechanism of action of DBA and its potential applications in various research fields.
合成法
The synthesis of DBA involves the reaction of 3-(dibenzylamino)propylamine with 3-methylphenylsulfonyl chloride in the presence of a base. The reaction results in the formation of DBA as a white crystalline powder with a high purity level.
科学的研究の応用
DBA has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications of DBA is in the field of cancer research. DBA has been found to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. DBA has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation, making it a promising compound for the development of cancer therapies.
特性
IUPAC Name |
N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(3-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O3S/c1-25-12-11-17-28(20-25)32(36(34,35)30-18-9-4-10-19-30)24-29(33)23-31(21-26-13-5-2-6-14-26)22-27-15-7-3-8-16-27/h2-20,29,33H,21-24H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFSAYGXFQLIAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC(CN(CC2=CC=CC=C2)CC3=CC=CC=C3)O)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B5189576.png)
![2-(3-chlorobenzyl)-N-[2-(1H-1,2,4-triazol-5-ylthio)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5189591.png)
![(4-ethylphenyl)[1-[(4-ethylphenyl)amino]-2,2-bis(propylsulfonyl)vinyl]amine](/img/structure/B5189599.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide](/img/structure/B5189600.png)

![4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-methyl-2H-chromen-2-one](/img/structure/B5189613.png)
![1-[(5-ethyl-2-furyl)methyl]-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5189617.png)
![({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[2-(1H-pyrazol-4-yl)ethyl]amine](/img/structure/B5189622.png)
![ethyl (1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]non-3-yl)(oxo)acetate](/img/structure/B5189638.png)
![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5189641.png)
![5-{[5-(1H-benzimidazol-2-ylthio)-2-furyl]methylene}-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5189651.png)
![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-mesitylacetamide](/img/structure/B5189657.png)

